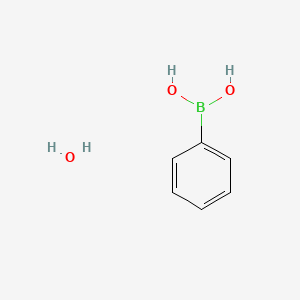

Phenylboronic acid hydrate

Description

Historical Trajectories and Modern Relevance of Phenylboronic Acid Chemistry

The journey of phenylboronic acid began in the late 19th century. Its first synthesis was reported in 1880 by Michaelis and Becker, who prepared benzeneboronyl dichloride, a precursor that readily hydrolyzes to form phenylboronic acid. georganics.sk For decades, boronic acids were primarily of academic interest. However, their modern relevance skyrocketed with the advent of palladium-catalyzed cross-coupling reactions.

The most notable of these is the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds by coupling a boronic acid with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orggeorganics.sk This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a fundamental tool in organic synthesis, particularly in the pharmaceutical and materials science industries for constructing complex molecules. acs.org Beyond the Suzuki reaction, phenylboronic acid participates in other significant transformations, including Heck-type cross-couplings with alkenes and alkynes and the formation of aryl azides and nitroaromatics. wikipedia.orggeorganics.sk The thermal dehydration of phenylboronic acid yields boroxines, which are trimeric anhydrides of the acid. wikipedia.org

Foundational Research on Phenylboronic Acid Hydrate (B1144303) and its Derivatives

Foundational research has illuminated the synthesis, structure, and fundamental reactivity of phenylboronic acid hydrate. One of the most common and efficient methods for its preparation involves the reaction of a Grignard reagent, phenylmagnesium bromide, with trimethyl borate (B1201080), followed by hydrolysis of the resulting ester. ontosight.aigeorganics.skacs.org

Structurally, the phenylboronic acid molecule is planar with an sp²-hybridized boron atom that possesses a vacant p-orbital, contributing to its Lewis acidic nature. wikipedia.org In its crystalline state, it forms orthorhombic crystals where molecules pair up into dimeric units through hydrogen bonding. wikipedia.org These dimers are then interconnected into an extended hydrogen-bonded network. wikipedia.org The hydrate form is crucial for stabilizing this structure. Research on molecular complexes of phenylboronic acid derivatives has confirmed the significant role of water molecules in structure stabilization through extensive hydrogen bonding networks. acs.org

A key aspect of foundational research has been the study of the reversible interaction between phenylboronic acid and diols (compounds containing two hydroxyl groups). This reaction forms five- or six-membered cyclic boronate esters, a property that is central to many of its modern applications. georganics.sk This reactivity also allows phenylboronic acid to be used as a protecting group for diols in complex organic syntheses. wikipedia.org The acidity (pKa) of the boronic acid is a critical factor, as the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate ester is pH-dependent. nih.govethz.ch For phenylboronic acid, the pKa is approximately 8.8, but this can be tuned by introducing electron-withdrawing groups to the phenyl ring to enhance binding affinity under physiological conditions. wikipedia.orgethz.ch

Table 1: Physicochemical Properties of Phenylboronic Acid

| Property | Value |

| Chemical Formula | C₆H₇BO₂ |

| Molar Mass | 121.93 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 216 °C (421 °F; 489 K) |

| Solubility in water | 10 g/L (at 20 °C) |

| Solubility | Soluble in most polar organic solvents like diethyl ether and ethanol; poorly soluble in hexanes and carbon tetrachloride. |

| Acidity (pKa) | 8.83 |

| Molecular Symmetry | C₂ᵥ |

Data sourced from references wikipedia.org.

Interdisciplinary Significance of Phenylboronic Acid in Contemporary Chemical Science

The unique properties of phenylboronic acid have established it as a vital compound in a wide array of scientific fields beyond traditional organic synthesis. Its interdisciplinary significance is continually expanding, driven by innovative research.

In medicinal chemistry and chemical biology , phenylboronic acid and its derivatives are at the forefront of developing new diagnostic and therapeutic tools. nih.gov Their ability to selectively bind with diols is exploited to create sensors for carbohydrates. wikipedia.orgacs.org This has led to the development of glucose-responsive systems, such as hydrogels that can release insulin (B600854) in response to high glucose levels, offering potential advancements in diabetes management. researchgate.netresearchgate.net Furthermore, derivatives have been designed to target sialic acids, which are often overexpressed on the surface of cancer cells, paving the way for targeted cancer therapies and diagnostic imaging agents. thno.orgnih.govacs.org Phenylboronic acid derivatives also function as enzyme inhibitors, with some showing potential as anticancer agents by inhibiting proteasomes or key signaling proteins involved in cell migration. thno.orgnih.govnih.gov

In materials science , phenylboronic acid is used to create "smart" materials. It is incorporated into polymers to form hydrogels that can respond to changes in pH or the presence of glucose. rsc.org These responsive materials have applications in drug delivery systems, where the release of a therapeutic agent can be triggered by specific physiological conditions. taylorandfrancis.comnih.gov

In analytical science , the specific interaction with diols allows for the development of sensors and separation materials for glycoproteins and saccharides. ontosight.aimdpi.com Phenylboronic acid moieties can be immobilized on surfaces to create sensing interfaces that detect monosaccharides at very low concentrations. mdpi.com

Table 2: Interdisciplinary Applications of Phenylboronic Acid and its Derivatives

| Field | Application | Research Finding |

| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | Serves as a source of a phenyl group to form C-C bonds with organohalides, catalyzed by palladium. wikipedia.orgacs.org |

| Protecting Group Chemistry | Reversibly forms cyclic esters with diols and diamines, protecting them during other chemical transformations. wikipedia.org | |

| Medicinal Chemistry | Targeted Cancer Therapy | Derivatives bind to sialic acids overexpressed on cancer cells, enabling targeted drug delivery and imaging. thno.orgnih.govacs.org |

| Enzyme Inhibition | Acts as a competitive inhibitor for various enzymes, including proteasomes, showing anticancer potential. nih.govnih.gov | |

| Chemical Biology | Glucose Sensing | Forms reversible complexes with glucose, enabling the design of fluorescent sensors and glucose-responsive insulin delivery systems. researchgate.netresearchgate.net |

| Bioconjugation | Used for labeling proteins and cell surfaces by reacting with carbohydrate moieties. wikipedia.org | |

| Materials Science | Responsive Hydrogels | Incorporated into polymer networks to create "smart" hydrogels that swell or shrink in response to glucose or pH changes. rsc.orgnih.gov |

| Analytical Science | Saccharide Recognition | Utilized in sensors and separation technologies for the detection and quantification of sugars and glycoproteins. ontosight.aimdpi.com |

Properties

IUPAC Name |

phenylboronic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRHUGNVGASGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Phenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

Traditional methods for synthesizing arylboronic acids have been the bedrock of organoboron chemistry for decades. These pathways typically involve the use of highly reactive organometallic intermediates or transition-metal-catalyzed processes.

Organometallic Approaches: Grignard and Organolithium Reagents

One of the most common and long-standing methods for preparing phenylboronic acid involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with a trialkyl borate (B1201080) ester. nih.gov

The process begins with the formation of an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi) from the corresponding aryl halide. This highly nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at very low temperatures to prevent side reactions. nih.govgoogle.com The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final arylboronic acid. google.com

A general protocol for this electrophilic borylation of aryl Grignard reagents involves preparing the reagent from arylbromides through direct magnesium insertion in the presence of lithium chloride (LiCl). organic-chemistry.org This method allows for the synthesis of various arylboronic acids in high yields at 0°C. organic-chemistry.org Similarly, organolithium compounds, generated via halogen-lithium exchange, can be quenched with borate esters to form the desired boronic acids. nih.govorganic-chemistry.org While effective, these methods can be limited by poor functional group tolerance due to the high reactivity of the organometallic intermediates. acs.org

| Reagent Type | Precursor | Borylation Agent | Key Conditions | Product | Reference |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Trimethyl borate (B(OMe)₃) | Low temperature, followed by acidic hydrolysis | Phenylboronic acid | acs.org |

| Organolithium Reagent | Phenyllithium | Trialkyl borate | Low temperature, electrophilic quench | Phenylboronic acid | nih.govorganic-chemistry.org |

| Grignard Reagent | Aryl Bromide + Mg + LiCl | Trialkyl borate | 0°C | Arylboronic acid | organic-chemistry.org |

Palladium-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile approach to arylboronic acid synthesis. The Miyaura borylation is a prominent example, enabling the formation of boronate esters from aryl halides or triflates and a diboron (B99234) reagent. nih.govwikipedia.org

This reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source, a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and a base like potassium acetate (B1210297) (KOAc). wikipedia.orgorganic-chemistry.org The resulting pinacol (B44631) esters are stable, can be purified via chromatography, and are suitable for direct use in subsequent reactions like the Suzuki coupling. organic-chemistry.org The mild conditions of the Miyaura borylation allow for the preparation of boronates with functional groups that would not be tolerated in Grignard or organolithium-based syntheses. organic-chemistry.org

Recent advancements have focused on improving the efficiency and atom economy of this process. For instance, tetrahydroxydiboron (B82485) [B₂(OH)₄], also known as bis-boronic acid (BBA), has been developed as a more atom-economical alternative to B₂pin₂. nih.gov Palladium-catalyzed methods using BBA can directly synthesize arylboronic acids from aryl chlorides. nih.gov Furthermore, catalysts based on more earth-abundant metals like iron and nickel are being explored as cost-effective alternatives to palladium. acs.org

| Reactants | Boron Source | Catalyst System | Key Features | Product | Reference |

| Aryl/Vinyl Halides | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) / Base (e.g., KOAc) | Mild conditions, good functional group tolerance | Boronate Esters | wikipedia.orgorganic-chemistry.org |

| Aryl Chlorides | Tetrahydroxydiboron [B₂(OH)₄] | XPhos-Pd-G2 | High atom economy, direct synthesis of boronic acids | Arylboronic Acids | nih.gov |

| Aryl Halides/Triflates | Pinacolborane | PdCl₂(dppf) / Et₃N | Tolerates various functional groups | Arylboronates | organic-chemistry.org |

Transmetalation Reactions Involving Aryl Silanes and Stannanes

Arylboronic acids and their esters can also be synthesized via transmetalation from other organometallic compounds, such as aryl silanes and aryl stannanes. nih.gov In these reactions, the aryl group is transferred from silicon or tin to a boron-containing reagent, often catalyzed by a transition metal.

For example, a palladium-catalyzed process has been developed for the homologation of arylboronic acids using halomethylboronic acid esters with aryl and vinyl stannanes. nih.govacs.org This method relies on the faster transmetalation of the organostannane compared to the boronic acid, allowing for chemoselective C-C bond formation to yield homologated organoboron products. nih.govacs.org The transmetalation step is a critical part of the catalytic cycle in many cross-coupling reactions, including the Suzuki-Miyaura reaction itself, where the organic group is transferred from boron to the palladium center. rsc.orgnih.gov The reactivity in these transmetalation processes can be influenced by the choice of metal, ligands, and reaction conditions. Dicationic palladium(II) complexes, for instance, have shown high reactivity for transmetalation with organoboron and organosilicon compounds. researchgate.net

Emerging and Optimized Synthetic Techniques

To address the limitations of traditional methods, including safety concerns with pyrophoric reagents and the need for greater efficiency, research has focused on developing novel synthetic strategies.

Flow Chemistry Protocols for Phenylboronic Acid Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov This approach is particularly well-suited for reactions involving highly reactive intermediates, such as organolithium reagents.

A continuous flow setup has been developed for the multigram-scale synthesis of boronic acids via a halogen-lithium exchange followed by an electrophilic quench. organic-chemistry.org By using commercially available equipment, this system achieves reaction times of less than one second and a high throughput of approximately 60 grams per hour. organic-chemistry.org The precise control over temperature and mixing afforded by flow reactors effectively suppresses common side reactions, such as protonation and butylation, thereby prioritizing the desired borylation reaction. nih.gov This methodology provides a safer and more efficient alternative to traditional batch processing for synthesizing phenylboronic acid and other derivatives. nih.govorganic-chemistry.org

| Technology | Reaction Type | Key Advantages | Throughput Example | Reference |

| Continuous Flow | Halogen-Lithium Exchange & Borylation | Enhanced safety, rapid reaction (<1s), precise temperature control, high purity | ~60 g/h | organic-chemistry.org |

| Flow Chemistry | Organolithium Chemistry | Mitigates risks of hazardous reagents, scalable from lab to production | Multigram scale | nih.govorganic-chemistry.org |

Stereoselective and Asymmetric Synthetic Methodologies

The development of stereoselective and asymmetric methods for synthesizing chiral boronic esters has become a significant area of research, as these compounds are valuable reagents for creating complex molecules with defined stereochemistry. acs.orgnih.gov Boronic esters are broadly useful for stereocontrolled C-C and C-heteroatom bond formations. acs.org

One powerful technique is the Matteson boronic ester homologation, which utilizes (α-haloalkyl)boronic esters as reagents. acs.org This method allows for the sequential installation of multiple stereocenters with high diastereomeric ratios, often exceeding 100:1. acs.orgacs.org The process involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by rearrangement to form a homologated α-chloroalkyl boronic ester with exceptional stereocontrol. acs.org

Additionally, asymmetric organocatalysis has been applied to the synthesis of chiral boronic acids. For example, BINOL-type organocatalysts have been used for the asymmetric homologation of olefinic boronic acids to prepare α-chiral allylboronic acids. diva-portal.orgnih.gov These methodologies provide access to enantiomerically enriched boronic acids that are of high interest for various synthetic applications. diva-portal.org

| Method | Key Reagents/Catalysts | Stereocontrol | Application | Reference |

| Matteson Homologation | Chiral diols, (Dichloromethyl)lithium | High diastereoselectivity (dr > 100:1) | Sequential installation of stereocenters | acs.orgacs.org |

| Asymmetric Organocatalysis | BINOL-type catalysts, Diazo compounds | High enantioselectivity (86-99% ee) | Synthesis of α-chiral allylboronic acids | diva-portal.orgnih.gov |

Design and Synthesis of Substituted Phenylboronic Acid Derivatives for Enhanced Functionality

The functionalization of phenylboronic acid is a key strategy for tailoring its chemical and physical properties to suit a wide range of applications, from medicinal chemistry to materials science. By introducing various substituents onto the phenyl ring, researchers can fine-tune characteristics such as acidity, substrate binding affinity, and catalytic activity. This section explores the design principles and synthetic methodologies for preparing substituted phenylboronic acid derivatives with enhanced functionalities.

A primary motivation for the design of substituted phenylboronic acids is the modulation of the boronic acid's pKa. The electron-withdrawing or electron-donating nature of the substituents significantly impacts the Lewis acidity of the boron atom. For instance, the introduction of electron-withdrawing groups, such as fluoro, sulfonyl, or sulfonamide moieties, can substantially lower the pKa of the boronic acid. researchgate.netnih.gov This is particularly advantageous for applications in physiological environments, where a lower pKa facilitates the binding of diols, like glucose, at a neutral pH. researchgate.net

One common approach to synthesizing substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis. google.com This method is versatile and allows for the introduction of a variety of alkyl and other functional groups onto the phenyl ring. For example, a "one-pot" synthesis method has been developed for 2,6-dimethylphenylboronic acid. researchgate.net Another effective strategy is the palladium-catalyzed cross-coupling reaction between an aryl halide and a diboronic acid reagent, a reaction pioneered by Miyaura and colleagues. nih.gov

More advanced synthetic strategies aim to incorporate specific functionalities to create highly specialized phenylboronic acid derivatives. For instance, the synthesis of sulfonamide- and sulfonyl-phenylboronic acids has been achieved with good yields (>65%) through a one-pot treatment of a bromo-intermediate and triisopropyl borate with n-butyllithium. nih.gov These derivatives exhibit significantly lower pKa values compared to unsubstituted phenylboronic acid, making them suitable for boronate affinity chromatography at physiological pH. nih.gov

The design of phenylboronic acid derivatives for enhanced catalytic activity often involves the incorporation of ortho-directing groups that can participate in the catalytic cycle. For example, ortho-dialkylaminomethyl-substituted arylboronic acids have shown high efficacy in promoting the intramolecular condensation of vicinal dicarboxylic acids to form anhydrides. nih.gov In the realm of biocatalysis, the genetic incorporation of a boron-containing amino acid, para-boronophenylalanine (pBoF), into a protein scaffold has led to the creation of designer enzymes with novel catalytic activities. acs.orgnih.gov

For applications in sensing and drug delivery, phenylboronic acids are often functionalized to improve their binding affinity and selectivity for specific analytes or to enable their incorporation into larger molecular architectures. For example, 3-acrylamidophenylboronic acid (APBA) can be synthesized and subsequently polymerized to create glucose-responsive hydrogels. nih.gov The synthesis of anthracene-based diboronic acid derivatives has been explored for the development of fluorescent glucose sensors. acs.org

The following tables summarize selected research findings on the synthesis and functional enhancements of substituted phenylboronic acid derivatives.

Table 1: Synthesis of Substituted Phenylboronic Acids

| Substituent | Synthetic Method | Reagents | Yield | Reference |

| 4-(N-allylsulfamoyl) | One-pot lithiation and borylation | N-allyl-4-bromobenzenesulfonamide, triisopropyl borate, n-butyllithium | >65% | nih.gov |

| 2,6-dimethyl | "One-pot" Grignard reaction | 2,6-dimethylbromobenzene, magnesium, trialkyl borate | Not specified | researchgate.net |

| 4-carboxamidophenyl | Not specified | 4-cyanophenylboronic acid, Raney nickel, hydrogen | Not specified | google.com |

| 3-acrylamido | Acylation | 3-aminophenylboronic acid, acryloyl chloride | Not specified | nih.gov |

Table 2: Enhanced Functionality of Substituted Phenylboronic Acids

| Derivative | Substituent | Enhanced Functionality | Application | Reference |

| 4-(N-allylsulfamoyl)phenylboronic acid | 4-(N-allylsulfamoyl) | Lowered pKa | Boronate affinity chromatography | nih.gov |

| ortho-dialkylaminomethyl-substituted phenylboronic acids | ortho-dialkylaminomethyl | Increased catalytic activity | Anhydride synthesis | nih.gov |

| para-boronophenylalanine (in a protein) | para-amino acid linkage | Novel biocatalytic activity | Kinetic resolution of α-hydroxythioesters | acs.orgnih.gov |

| Poly(3-acrylamidophenylboronic acid) | 3-acrylamido polymer | Glucose-responsive swelling | Glucose sensing and insulin (B600854) delivery | nih.govrsc.org |

| Anthracene-based diboronic acid | Anthracene linker | Fluorescent response to glucose | Glucose sensing | acs.org |

Mechanistic Insights into Phenylboronic Acid Reactivity and Transformations

Fundamental Reaction Pathways

The reactivity of phenylboronic acid is governed by the electron-deficient nature of the boron atom, which readily interacts with nucleophiles. In aqueous environments, phenylboronic acid exists in equilibrium with its hydrated form, phenylboronic acid hydrate (B1144303), and its conjugate base, the phenylboronate (B1261982) anion. These species are central to its fundamental reaction pathways.

A hallmark of phenylboronic acid chemistry is its ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is highly dependent on the reaction conditions, particularly the pH of the aqueous environment. The equilibrium between the free boronic acid and the boronate ester is dynamic, and its position is influenced by the concentrations of the reactants and the stability of the resulting complex.

The formation of boronate esters from phenylboronic acid and diols is a thermodynamically driven process. The stability of these esters is quantified by their formation constants (Kf) or stability constants (β). These constants are influenced by the electronic properties of the substituents on the phenyl ring and the structure of the diol.

The thermodynamics of complexation reactions of phenylboronate with various diols have been studied, revealing that these complexations are typically enthalpy-driven processes, often accompanied by a negative entropy change. researchgate.net Linear enthalpy-entropy compensation relationships have been observed for the stepwise complexations of boronate to form five- or six-membered chelate rings. researchgate.net

| Diol | Stability Constant (β11) | Reference |

|---|---|---|

| Glucose | Value dependent on pKa | acs.org |

| 4-Nitrocatechol | Value dependent on pKa | acs.org |

| Sorbitol | Binding constant determined via competitive binding assay | nih.gov |

| Fructose (B13574) | Binding constant determined via competitive binding assay | nih.gov |

The complexation of phenylboronic acid with diols is highly pH-dependent. Phenylboronic acid is a weak Lewis acid with a pKa of approximately 8.8. wikipedia.org In aqueous solution, it exists in equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. The tetrahedral boronate species is generally more reactive towards diols.

At pH values below the pKa of the boronic acid, the neutral form predominates, and complexation is less favorable. As the pH increases and approaches the pKa, the concentration of the more nucleophilic boronate anion increases, leading to a significant increase in the observed binding constant for diol complexation. researchgate.net The optimal pH for binding is often close to the pKa of the boronic acid. researchgate.net However, this relationship can be influenced by the pKa of the diol as well. researchgate.net The pH-dependent equilibrium is a key feature that is exploited in the design of pH-responsive materials and sensors based on phenylboronic acid. scispace.com

| pH Condition | Predominant Phenylboronic Acid Species | Diol Complexation Tendency | Reference |

|---|---|---|---|

| pH < pKa | Neutral trigonal form | Low | researchgate.net |

| pH ≈ pKa | Equilibrium between neutral and anionic forms | High / Optimal | researchgate.net |

| pH > pKa | Anionic tetrahedral boronate form | High | researchgate.net |

Protodeboronation is a reaction in which the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in applications such as Suzuki-Miyaura cross-coupling. The mechanism of protodeboronation is sensitive to the reaction conditions, including pH and the presence of metal catalysts.

In aqueous media, two primary pathways for the protodeboronation of simple arylboronic acids have been identified: a specific acid-catalyzed process and a base-assisted pathway. ed.ac.uk The acid-catalyzed mechanism involves the electrophilic substitution of the boron group by a proton. ed.ac.uk The base-catalyzed mechanism is often more significant, especially for electron-deficient arylboronic acids, and is thought to proceed through the ipso-protonation of the boronate anion. acs.org Pioneering studies by Kuivila suggested this mechanism for base-catalyzed protodeboronation. acs.org

Certain metal ions can catalyze the protodeboronation of arylboronic acids. For instance, copper(II) sulfate (B86663) has been shown to be an effective catalyst for the protodeboronation of a wide range of arylboronic acids in aqueous ethanol. lookchem.comrsc.org The proposed mechanism involves the formation of an arylcopper intermediate, which then undergoes protodemetallation. lookchem.com This catalytic process is reportedly promoted by the presence of oxygen. lookchem.comrsc.org While often considered an undesirable side reaction, deliberate protodeboronation has found applications in specific synthetic procedures. wikipedia.org

Boronic Acid-Diol Complexation Dynamics in Aqueous Environments

Oxidative Pathways and Stability of Phenylboronic Acid Derivatives

Despite their utility, a significant limitation of boronic acids in biological and other oxidative environments is their susceptibility to oxidative degradation. nih.govpnas.org This oxidative instability can lead to the loss of the desired function of the boronic acid moiety.

Phenylboronic acid and its derivatives can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). pnas.orgnih.gov This oxidative deboronation results in the cleavage of the carbon-boron bond and the formation of a phenol (B47542) and boric acid. pnas.org The reaction with hydrogen peroxide is a physiologically relevant degradation pathway. pnas.orgnih.gov

The mechanism of oxidation by hydrogen peroxide is thought to involve the nucleophilic attack of the peroxide on the empty p-orbital of the boron atom. pnas.org This is followed by a 1,2-migration of the phenyl group from the boron to the oxygen atom, which is likely the rate-limiting step. pnas.org The resulting borate (B1201080) ester is then rapidly hydrolyzed to yield the final products. pnas.org The rate of this oxidation is pH-dependent and is first order with respect to both the boronic acid and hydrogen peroxide. nih.gov Borinic acids have been found to react with hydrogen peroxide at a significantly faster rate than the corresponding boronic acids. pnas.org

| Reactant | Oxidizing Agent | Key Mechanistic Step | Products | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Hydrogen Peroxide (H₂O₂) | 1,2-migration of the phenyl group | Phenol, Boric acid | pnas.org |

Strategies for Modulating Oxidative Stability through Structural Modification

Phenylboronic acid and its derivatives are susceptible to metabolic and chemical degradation, primarily through oxidative deboronation where the carbon-boron bond is cleaved. digitellinc.com This instability can limit their application, necessitating strategies to enhance their robustness. Structural modification is a primary method for modulating this oxidative stability, focusing on altering the stereoelectronic properties of the molecule.

Research has shown that diminishing the electron density on the boron atom can significantly slow the oxidation process. nih.govnih.gov The rate-limiting step in the oxidation of a boronic acid is believed to be a 1,2-shift where the phenyl group migrates from the boron to an oxygen atom. nih.gov During this step, the boron atom becomes more electron-deficient. Consequently, installing structural features that already deprive the boron of electron density can increase the activation energy for this transition state, thereby enhancing stability. nih.gov

One highly effective strategy involves the intramolecular coordination of a pendant carboxyl group to the boron atom, forming a stable five-membered ring known as a boralactone. nih.govpnas.org This structure was found to increase the oxidative stability by a remarkable 10,000-fold compared to simpler phenylboronic acids. nih.govnih.govpnas.org The stability endowed by the boralactone structure arises from stereoelectronic constraints imposed by the ring, which diminish the stabilization of the p-orbital that develops on the boron atom during the rate-limiting oxidation step. nih.govpnas.org

Other electronic modifications that enhance stability include the placement of electron-withdrawing groups at the ortho position of the phenyl ring. For instance, an ortho-nitro group in 2-nitrophenylboronic acid confers greater stability against oxidation compared to the parent phenylboronic acid. pnas.org The stability also correlates with the electron density on a potentially coordinating oxygen atom of an ortho carbonyl-containing substituent, with stability increasing in the order: formyl < acetyl < methoxycarbonyl < aminocarbonyl. pnas.org

Besides electronic effects, steric hindrance around the C-B bond can also be employed to impede oxidative attack. The introduction of bulky substituents at the ortho positions of the phenyl ring physically shields the boron center, reducing its accessibility to reactive oxygen species. However, computational and experimental analyses suggest that electronic modulation, such as that in a boralactone, can provide substantially more protection against oxidation than the severe steric hindrance from two ortho-methyl groups. pnas.org

Table 1: Impact of Structural Modifications on Phenylboronic Acid Oxidative Stability

| Compound Type | Modification Strategy | Stabilizing Principle | Relative Stability Enhancement |

|---|---|---|---|

| Phenylboronic Acid (PBA) | Unmodified (Reference) | N/A | Baseline |

| 2,6-Dimethylphenylboronic Acid | Steric Hindrance | Bulky ortho groups physically shield the boron atom. | Moderate |

| 2-Nitrophenylboronic Acid | Electronic Effect | Ortho-nitro group withdraws electron density from the boron center. pnas.org | High |

| Boralactone Derivative | Electronic & Stereochemical Constraint | Intramolecular coordination of a carboxyl group diminishes electron density and stabilization of the oxidation transition state. nih.govpnas.org | Very High (~10,000x) nih.govnih.gov |

Reaction Mechanisms in Carbon-Carbon Bond Formation (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound, such as phenylboronic acid, with an organohalide. wikipedia.org The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The Catalytic Cycle:

Oxidative Addition : The cycle begins with a catalytically active palladium(0) species, which undergoes oxidative addition into the carbon-halide bond of the organohalide (Ar-X). libretexts.orgrsc.org This step involves the insertion of the palladium atom into the Ar-X bond, resulting in the formation of a square planar palladium(II) intermediate (Ar-Pd(II)-X). libretexts.orgyonedalabs.com

Transmetalation : This is the crucial step where the phenyl group is transferred from the boron atom to the palladium center. The transmetalation process is not straightforward and requires the activation of the phenylboronic acid by a base. wikipedia.orghzpt.com The base (e.g., OH⁻, OR⁻) reacts with the Lewis acidic phenylboronic acid (PhB(OH)₂) to form a more nucleophilic "ate" complex, the phenylboronate anion (PhB(OH)₃⁻). acs.orgresearchgate.net This activated boronate then reacts with the palladium(II) complex. The halide or other ligand on the palladium is displaced by the phenyl group from the boronate, forming a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ph) and releasing the boron-containing byproduct. wikipedia.org This step is often the rate-determining step of the entire catalytic cycle. nih.gov

Reductive Elimination : In the final step, the two organic ligands (the original aryl group from the organohalide and the phenyl group from the boronic acid) on the palladium(II) center couple together, forming the new C-C bond of the biaryl product (Ar-Ph). libretexts.orgrsc.org This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the initial Pd(0) catalyst, which can then enter another catalytic cycle. rsc.orgyonedalabs.com

Table 2: Key Stages of the Suzuki Cross-Coupling Mechanism

| Stage | Description | Palladium Oxidation State Change | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. libretexts.orgrsc.org | Pd(0) → Pd(II) | Pd(0)L₂, Ar-Pd(II)-X(L₂) |

| Transmetalation | The base-activated phenylboronate transfers its phenyl group to the Pd(II) center, displacing the halide. wikipedia.orgacs.org | No Change (Stays Pd(II)) | PhB(OH)₃⁻, Ar-Pd(II)-Ph(L₂) |

| Reductive Elimination | The two organic groups couple to form the final product, regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com | Pd(II) → Pd(0) | Ar-Ph, Pd(0)L₂ |

Phenylboronic Acid As a Catalyst in Contemporary Organic Synthesis

Transition Metal-Catalyzed Processes

Phenylboronic acid plays a crucial role in a variety of transition metal-catalyzed reactions, most notably those involving palladium. It serves as a key reagent and can also influence the catalytic system itself.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and conjugated dienes. libretexts.org Phenylboronic acid is a fundamental reagent in this reaction, serving as the source of the phenyl group. wikipedia.orgchemicalbook.com

The catalytic cycle, typically employing a palladium(0) complex, involves three primary steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., bromobenzene), inserting itself into the carbon-halogen bond to form a palladium(II) species. libretexts.orgnih.gov

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (e.g., biphenyl), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

The reaction is compatible with a wide range of functional groups and reaction conditions are generally mild. tum.de The choice of palladium source, ligands, base, and solvent can significantly influence the efficiency and outcome of the coupling reaction. rsc.orgnih.gov

| Step | Description | Role of Phenylboronic Acid |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst inserts into an aryl-halide bond to form a Pd(II) complex. | Not directly involved. |

| Transmetalation | The organic group is transferred from the boronic acid to the Pd(II) complex. This step is base-mediated. | Acts as the phenyl group donor. |

| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst. | The transferred phenyl group becomes part of the final product. |

A common side reaction in Suzuki-Miyaura couplings, but also a synthetically useful transformation in its own right, is the homocoupling of phenylboronic acid to form biphenyl. researchgate.net This reaction is typically catalyzed by palladium complexes and can be influenced by the reaction conditions, particularly the presence of an oxidant. researchgate.netacs.orgacs.org

The mechanism of palladium-catalyzed homocoupling can proceed through different pathways. One proposed mechanism involves the transmetalation of two phenylboronic acid molecules to a palladium(II) center, followed by reductive elimination to yield biphenyl and a palladium(0) species. acs.org The palladium(0) can then be re-oxidized to palladium(II) by an oxidant (like oxygen from the air) to continue the catalytic cycle. acs.org Studies have shown that this reaction can be sensitive to the presence of a base, which can assist in the leaching of palladium species from a solid support or the formation of active catalytic intermediates. researchgate.netdatapdf.com

| Factor | Influence on Homocoupling | Reference |

|---|---|---|

| Palladium Catalyst | Catalyzes the formation of the biphenyl product. Both Pd(0) and Pd(II) sources are effective. | researchgate.netacs.org |

| Oxidant (e.g., Air) | Often required to regenerate the active Pd(II) catalyst from Pd(0). | acs.org |

| Base | Can facilitate the reaction by promoting the formation of active palladium species. | researchgate.net |

| Solvent | The choice of solvent (e.g., aqueous mixtures) can affect reaction rates and yields. | researchgate.net |

The ligands coordinated to the palladium center are critical for the success of cross-coupling reactions involving phenylboronic acid. While phenylboronic acid itself does not typically act as a ligand in the conventional sense, the design and choice of ancillary ligands are paramount for controlling the catalyst's activity, stability, and selectivity.

Organic and Lewis Acid Catalysis by Phenylboronic Acid

Beyond its role in metal-catalyzed reactions, phenylboronic acid itself can function as a mild Lewis acid catalyst, activating substrates for various organic transformations. wikipedia.orgchemicalbook.com This catalytic activity stems from the empty p-orbital on the boron atom, which can accept a pair of electrons.

Phenylboronic acid has been demonstrated to be an effective catalyst for multicomponent reactions, which are powerful tools for building molecular complexity in a single step. nih.gov

Hantzsch Dihydropyridine Synthesis: Phenylboronic acid catalyzes the three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (or ammonium acetate) to form 1,4-dihydropyridines. organic-chemistry.orgthieme-connect.comsemanticscholar.org The use of phenylboronic acid as a catalyst can lead to significantly higher yields and shorter reaction times compared to the uncatalyzed reaction. organic-chemistry.org It is proposed that the boronic acid activates the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation, which is a key step in the reaction sequence. organic-chemistry.org

Biginelli Reaction: This reaction involves the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. Phenylboronic acid has been reported as a mild and efficient catalyst for this transformation, working under the same principles of Lewis acid activation of the carbonyl component. nih.gov

| Reaction | Components | Product | Catalytic Role of Phenylboronic Acid |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine | Lewis acid activation of the aldehyde. organic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | Lewis acid activation of the carbonyl group. nih.gov |

The Lewis acidity of phenylboronic acid enables it to catalyze various addition and cycloaddition reactions, often by activating unsaturated systems.

Cycloaddition Reactions: Arylboronic acids have been shown to catalyze cycloaddition reactions. For instance, 3,5-bis(trifluoromethyl)phenylboronic acid, a more electrophilic analogue, is an effective catalyst for [4+3] cycloaddition reactions to construct seven-membered rings. rsc.org Boronic acid catalysis has also been applied to Diels-Alder [4+2] cycloadditions, where the boronic acid is thought to activate unsaturated carboxylic acids by lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO), making them more reactive dienophiles. nih.govresearchgate.net This activation likely proceeds through a covalent hemiboronic ester intermediate. researchgate.net

Addition Reactions: Phenylboronic acid can promote addition reactions to carbonyl compounds. While not as strong as many traditional Lewis acids, its mild nature can be advantageous in preventing side reactions. It has been used in palladium-catalyzed asymmetric 1,4-additions (Michael additions) of arylboronic acids to conjugated enones, where it acts as both the nucleophilic source and can influence the catalytic system. nih.gov

Role in Aza-Michael Additions and Petasis Reactions

Phenylboronic acid and its derivatives have emerged as versatile reagents and catalysts in modern organic synthesis, facilitating key carbon-nitrogen and carbon-carbon bond-forming reactions. Their utility is particularly evident in Aza-Michael additions and the Petasis borono-Mannich reaction, where they play distinct yet crucial roles.

Aza-Michael Additions

In the context of Aza-Michael additions, arylboronic acids function as effective Lewis acid catalysts, often in cooperative systems, to promote the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. A notable application involves the asymmetric aza-Michael addition of hydroxylamine derivatives to α,β-unsaturated carboxylic acids. This reaction is efficiently facilitated by a dual catalytic system comprising a chiral bifunctional thiourea and an arylboronic acid. The boronic acid is proposed to activate the carboxylic acid substrate, enabling the enantioselective addition of the nucleophile.

Furthermore, a combination of an arylboronic acid and a chiral aminothiourea has been successfully employed for asymmetric intramolecular hetero-Michael reactions. This dual catalytic approach provides access to valuable chiral heterocycles in high yields and with excellent enantioselectivity (up to 96% ee) nih.gov. The boronic acid's role is to activate the carboxylic acid moiety, facilitating the intramolecular cyclization.

Interactive Table: Phenylboronic Acid in Catalytic Asymmetric Aza-Michael Additions

| Michael Acceptor | Nucleophile | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |

| α,β-Unsaturated Carboxylic Acid | Hydroxylamine | Chiral Thiourea / Arylboronic Acid | β-Amino Acid Derivative | High | High |

| α,β-Unsaturated Carboxylic Acid | Intramolecular Amine | Chiral Aminothiourea / Arylboronic Acid | Chiral Heterocycle | High | Up to 96% |

Petasis Reaction

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multi-component reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, including α-amino acids. acs.org In this transformation, phenylboronic acid is not a catalyst in the traditional sense but rather a crucial reagent that serves as the source of the phenyl group. wikipedia.org

The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. Phenylboronic acid then reacts with this electrophilic intermediate, transferring the phenyl group to form the final product. The reaction is valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups. acs.org For instance, salicylaldehydes can react smoothly with secondary amines and phenylboronic acid without the need for protecting the phenolic hydroxyl group.

While many Petasis reactions proceed without an external catalyst, some variations utilize catalysts to improve efficiency or control stereochemistry. However, the fundamental role of phenylboronic acid remains that of a nucleophilic phenyl source. The reaction's versatility has made it a popular tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse molecular scaffolds. acs.org

Interactive Table: Examples of the Petasis Reaction with Phenylboronic Acid

| Amine Component | Carbonyl Component | Boronic Acid | Solvent | Product | Yield |

| Aniline | Formaldehyde | Phenylboronic Acid | Toluene | N,N-Dibenzylaniline | 89% |

| Morpholine | Salicylaldehyde | Phenylboronic Acid | Dichloromethane | 4-(2-hydroxybenzyl)morpholine | 97% (solvent-free) |

| L-Phenylalanine methyl ester | Lactol | (E)-Styrylboronic acid | Ethanol | anti-1,2-Amino alcohol | High |

Catalysis in O-Glycosidation and Related Transformations

The ability of phenylboronic acid (PBA) to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of its application in carbohydrate chemistry. nih.gov This interaction is exploited not only for sensing and separation but also for catalysis in glycosidic bond formation and other related transformations.

O-Glycosidation

Phenylboronic acid can act as a catalyst in O-glycosylation reactions, which are fundamental to the synthesis of oligosaccharides and glycoconjugates. Its catalytic activity stems from its nature as a mild Lewis acid. wikipedia.org In this role, PBA can activate glycosyl donors, making them more susceptible to nucleophilic attack by a glycosyl acceptor.

One proposed mechanism involves the activation of the glycosyl donor through coordination of the boronic acid to an oxygen atom, facilitating the departure of the leaving group and the formation of an oxocarbenium ion intermediate. youtube.com Alternatively, PBA can act as a template. By forming a boronate ester with the diol of a glycosyl acceptor, it can pre-organize the acceptor for a regio- and stereoselective reaction with an activated donor.

Related Transformations

The unique affinity of phenylboronic acid for diols enables its use in various related carbohydrate transformations. It can serve as a protecting group for diols, allowing for selective reactions at other positions on the carbohydrate scaffold. wikipedia.org This protection is advantageous because the resulting boronate ester can be easily cleaved under mild acidic conditions.

This reversible binding is also the basis for affinity chromatography, where immobilized phenylboronic acid is used to separate glycosylated molecules from non-glycosylated ones. mdpi.com This principle is widely applied in biomedical research, for example, in the separation of glycosylated hemoglobin.

Interactive Table: Phenylboronic Acid in Glycosylation and Related Reactions

| Reaction Type | Glycosyl Donor | Glycosyl Acceptor/Substrate | Catalyst/Reagent System | Key Outcome |

| O-Glycosylation | Glycal | Phenol (B47542) (from PBA) | Pd(0) / Phenylboronic Acid | High yield, 1,4-cis-stereoselectivity |

| Hydrolysis | Cellulose (B213188) | Water | Phenylboronic acid derivative | Selective depolymerization to glucose |

| Dehydrative Coupling | 1,2-dihydroxy sugar | Various alcohols | Arylboronic acid | Formation of glycosidic bond |

Supramolecular Chemistry and Self Assembly Architectures Involving Phenylboronic Acid Hydrate

Non-Covalent Interactions in Crystal Engineering

The rational design and construction of crystalline solids, known as crystal engineering, heavily relies on the predictable nature of intermolecular interactions. Phenylboronic acid is an exemplary building block in this field due to its capacity to form robust hydrogen bonds.

Hydrogen Bonding Networks in Phenylboronic Acid Hydrate (B1144303) Structures

In the solid state, phenylboronic acid molecules exhibit a strong tendency to form hydrogen-bonded dimers. wikipedia.orgresearchgate.net These dimeric units are the fundamental building blocks that further self-assemble into more extended, intricate networks. wikipedia.org The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating the formation of cyclic hydrogen-bonded systems. researchgate.net Specifically, pairs of O—H⋯O hydrogen bonds link two independent molecules of phenylboronic acid to create these dimeric structures. researchgate.net

Influence of Water Molecules on Crystal Packing and Stability

Water molecules play a crucial and often structure-directing role in the crystallization of phenylboronic acid and its derivatives. semanticscholar.org The presence of water can significantly influence the formation of different molecular complexes and their resulting crystal structures. mdpi.com Computational studies on the microhydration of phenylboronic acid reveal that water molecules interact strongly with the B(OH)₂ group. nih.gov These interactions lead to the formation of phenylboronic acid-water clusters that are stabilized by strong OH⋯O hydrogen bonds and weaker CH⋯O interactions. nih.govresearchgate.net

Co-crystallization Strategies with Phenylboronic Acid

Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties. Phenylboronic acids are versatile co-crystal formers because their boronic acid group can act as both a hydrogen bond donor and acceptor, allowing it to interact with a wide variety of functional groups. diva-portal.org The formation of co-crystals can be influenced by several experimental factors, including the solvent used and the molar ratio of the constituent molecules. researchgate.netmdpi.com

A common strategy involves combining phenylboronic acids with N-donor compounds, such as bipyridines, to form O-H⋯N heterosynthons. researchgate.net The selection of co-formers with specific functional groups can be used to guide the assembly of desired supramolecular structures. ugent.be For instance, co-crystallization experiments with 4-halophenylboronic acids and various pharmaceutical compounds have demonstrated the generation of a diverse range of hydrogen bonding networks. mdpi.com These studies highlight the adaptability of the –B(OH)₂ motif in forming different interaction patterns. mdpi.com The success of co-crystal formation is not always guaranteed and can be driven by subtle energetic factors that favor certain packing arrangements over others. researchgate.net

| Co-former Type | Interaction Motif | Reference |

| N-donor compounds (e.g., bipyridines) | O-H⋯N heterosynthons | researchgate.net |

| Pharmaceutical compounds | Various hydrogen bonding networks | mdpi.com |

| Other boronic acids | O-H⋯O homodimers and heterodimers | mdpi.com |

Dynamic Covalent Assemblies via Boronate Ester Formation

Beyond non-covalent interactions, phenylboronic acid is widely utilized in the construction of dynamic covalent assemblies through the formation of boronate esters. This reversible covalent bond formation with diols is the foundation for creating responsive and adaptive materials.

Design Principles for Stimuli-Responsive Supramolecular Materials

Stimuli-responsive materials can alter their properties in response to external triggers. rsc.org Phenylboronic acid-based systems are particularly attractive for creating such materials due to the dynamic nature of the boronate ester bond. researchgate.net The key design principle revolves around the equilibrium between the boronic acid and a diol to form a boronate ester. This equilibrium is highly sensitive to environmental conditions, most notably pH. researchgate.netnih.gov

Generally, boronic acids have pKa values in the range of 4.5–10. nih.gov The formation of stable boronate esters is favored at a pH equal to or greater than the pKa of the boronic acid. nih.gov This pH-dependent behavior allows for the design of materials that can assemble or disassemble in response to changes in acidity. nih.gov Another design strategy involves competitive binding. For instance, the addition of molecules with a high affinity for boronic acid, such as sugars, can displace the diol from the boronate ester, leading to a change in the material's structure or properties. researchgate.net This principle is often exploited in the development of glucose-responsive materials. rsc.org The introduction of specific functional groups onto the phenyl ring of the boronic acid can also be used to tune its pKa and binding affinity, providing further control over the responsiveness of the material. rsc.org

| Stimulus | Mechanism | Application |

| pH | Affects the equilibrium of boronate ester formation. | pH-responsive drug delivery, hydrogel formation/dissolution. researchgate.netnih.gov |

| Diols (e.g., glucose) | Competitive binding disrupts existing boronate esters. | Glucose sensing, insulin (B600854) delivery systems. researchgate.netrsc.org |

| Temperature | Can shift the equilibrium of boronate ester formation. | Thermo-responsive materials. researchgate.net |

| Redox | Oxidation or reduction can alter the boronic acid moiety. | Redox-responsive material degradation. researchgate.net |

Self-Healing Polymeric Systems Utilizing Phenylboronic Acid

The reversible nature of the boronate ester bond is the cornerstone for the development of self-healing polymeric materials. rsc.org These materials possess the intrinsic ability to repair damage and restore their original mechanical properties. rsc.org The self-healing mechanism relies on the dynamic exchange and rearrangement of boronate ester crosslinks within the polymer network. nih.gov

When a fracture occurs, the boronate ester bonds at the damaged interface are broken. However, due to their dynamic nature, these bonds can reform upon bringing the fractured surfaces back into contact. rsc.org The hydrolysis of boronate esters by ambient moisture, followed by re-esterification, is a key process that facilitates this healing. rsc.org This allows for the reformation of crosslinks across the damaged area, effectively mending the material. The efficiency and speed of the self-healing process can be influenced by factors such as pH, the presence of water, and the specific chemical structures of the boronic acid and diol components. researchgate.netrsc.org For example, treating a damaged surface with water can accelerate the healing process. rsc.org This dynamic covalent chemistry has been successfully employed to create self-healing hydrogels, elastomers, and other polymeric systems with applications in areas like tissue engineering and injectable drug delivery vehicles. nih.govrsc.org

Formation and Structural Characteristics of Boroxine Derivatives

Formation of Boroxine Derivatives

The formation of boroxine derivatives from phenylboronic acid is a well-documented process primarily characterized by a reversible dehydration-condensation reaction. clockss.orgnih.gov Phenylboronic acid, when subjected to conditions that remove water, such as heating, undergoes intermolecular dehydration to form its corresponding cyclic trimer anhydride, triphenylboroxine. clockss.orgresearchgate.net This process involves three molecules of phenylboronic acid condensing to form the six-membered boroxine ring, with the elimination of three molecules of water.

The reaction is an equilibrium, meaning the boroxine can revert to the boronic acid upon the addition of water (hydrolysis). clockss.orgnih.gov This dynamic covalent nature is a key feature of boroxine chemistry. Evidence suggests that even when stored at room temperature, phenylboronic acid can gradually dehydrate to form the boroxine. clockss.org The formation of boroxines is not limited to homo-molecular condensation. When mixtures of different arylboronic acids are used, a statistical distribution of both homo-boroxines (composed of identical boronic acid units) and hetero-boroxines (composed of different boronic acid units) can be formed. clockss.org

Computational studies, using density functional theory, have shown that in solution, the formation of triphenylboroxine from its monomers is thermodynamically unfavorable. acs.org However, the equilibrium can be shifted towards the boroxine in non-aqueous environments or through specific synthetic methods, such as on-surface synthesis where phenylboronic acid precursors are sublimated under ultra-high vacuum conditions onto a substrate like gold (Au(111)) to form triphenylboroxine. units.itmdpi.com

Structural Characteristics of Boroxine Derivatives

The primary derivative formed from phenylboronic acid is triphenylboroxine. This molecule features a six-membered heterocyclic ring composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. wikipedia.org

Molecular Structure: Compounds with three-coordinate boron atoms typically exhibit a trigonal planar geometry. Consequently, the B₃O₃ boroxine ring is planar. wikipedia.org This planarity, combined with the vacant p-orbitals on the boron atoms, makes boroxines isoelectronic with benzene and may impart some aromatic character. wikipedia.org The substituents on the boron atoms have been shown to have little effect on the size of the boroxine ring itself. wikipedia.org For instance, the B-O and B-C bond lengths in phenyl-substituted boroxine are very similar to those in ethyl-substituted boroxine. wikipedia.org

Crystalline Structure: The crystal structure of triphenylboroxine is distinct from that of simple alkyl-substituted boroxines. While alkyl-substituted boroxines tend to stack in a way that aligns the oxygen of one molecule with the boron of another, the structure of triphenylboroxine is influenced by electronic interactions between the boroxine ring and the phenyl substituents. wikipedia.org In the solid state, the boroxine ring of one molecule is stacked between the phenyl rings of adjacent molecules. wikipedia.org This arrangement facilitates the donation of π-electron density from the aromatic phenyl groups into the vacant p-orbitals of the boron atoms. wikipedia.org

The precursor, phenylboronic acid, has an orthorhombic crystal structure where two independent molecules form a dimeric unit through hydrogen bonds. wiley-vch.deresearchgate.net These dimeric units are further connected to four other units via hydrogen bonds, creating an infinite layered array. wiley-vch.deresearchgate.net

Table 1: Selected Bond Lengths and Angles for Phenyl-Substituted Boroxine

| Parameter | Value (Å or °) |

| B-O Bond Length | 1.386 Å |

| B-C Bond Length | 1.546 Å |

Data sourced from structural studies of phenyl-substituted boroxines. wikipedia.org

Table 2: Crystallographic Data for Phenylboronic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a | 17.9049(7) Å |

| b | 15.3264(5) Å |

| c | 9.8113(2) Å |

| Z (molecules per unit cell) | 16 |

Data sourced from the X-ray crystal structure of phenylboronic acid. researchgate.net

Theoretical and Computational Investigations of Phenylboronic Acid Hydrate

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. These calculations have been instrumental in understanding the fundamental properties of phenylboronic acid and its interactions with water.

Computational studies have been employed to predict the stable structures of phenylboronic acid and its hydrated clusters. The rotation of the hydroxyl groups in phenylboronic acid leads to four possible conformations, with two being mirror images of each other mdpi.com. The endo-exo conformers of monosubstituted phenylboronic acids have been found to be the lowest in energy nih.gov.

When interacting with water molecules, the B(OH)₂ group of phenylboronic acid forms clusters that are structurally similar to neutral water clusters nih.gov. For hydrated phenylboronic acid monomers (PBA-W₁), four stable configurations have been identified. The most stable of these, PBA-W1-1, features two strong O-H···O hydrogen bonds where the B(OH)₂ group acts as a hydrogen bond donor and the water molecule acts as an acceptor nih.gov. The relative energies of these conformers vary by up to 3.7 kcal/mol nih.gov. For larger hydrated clusters, such as the pentamer (PBA-W₅), ten stable geometries have been located, with relative energies spanning up to 6.5 kcal/mol nih.gov. In the crystal lattice, molecules may adopt a less stable conformation due to the influence of intermolecular forces uw.edu.plresearchgate.net.

Table 1: Relative Energies of Phenylboronic Acid Hydrate (B1144303) Conformers

| Hydrated Cluster | Conformer | Relative Energy (kcal/mol) |

|---|---|---|

| Monomer (PBA-W₁) | PBA-W1-1 | 0.0 |

| PBA-W1-4 | 3.7 | |

| Pentamer (PBA-W₅) | PBA-W5-1 | 0.0 |

| Least Stable | 6.5 |

This table is interactive. Click on the headers to sort the data.

Thermochemical parameters for phenylboronic acid and its hydrated forms have been calculated to understand their stability and reaction energetics. The heat of formation (ΔHf) for phenylboronic acid has been a subject of computational investigation. Calculations at the G3 level of theory predict a ΔHf(298.15K) of -136.4 kcal/mol for the endo-exo conformer nih.gov. This value is notably different from earlier estimates based on energy decomposition schemes, which were around -152 kcal/mol nih.gov.

The hydration free energy and enthalpy of phenylboronic acid have been estimated using a cluster continuum solvation model. At room temperature, the free energy and enthalpy of hydration, when considering explicit water molecules, are calculated to be -72.1 kcal/mol and -85.5 kcal/mol, respectively nih.gov. Without explicit solvent molecules, these values are both estimated to be -75.7 kcal/mol, highlighting the importance of including explicit solvation in these calculations nih.gov. The free energy of hydration shows a near-linear dependence on temperature, increasing as the temperature rises from 20 K to 400 K nih.gov.

Table 2: Calculated Thermochemical Parameters for Phenylboronic Acid

| Parameter | Value (kcal/mol) | Computational Method |

|---|---|---|

| Heat of Formation (ΔHf) | -136.4 | G3 |

| Hydration Free Energy | -72.1 | Cluster Continuum Model (explicit solvent) |

| Hydration Enthalpy | -85.5 | Cluster Continuum Model (explicit solvent) |

This table is interactive. Click on the headers to sort the data.

DFT calculations are widely used to predict vibrational spectra (infrared and Raman) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. For derivatives like 3-fluorophenylboronic acid, the equilibrium geometry and vibrational spectra have been calculated using DFT (B3LYP) with the 6-311++G(d,p) basis set nih.gov. The calculated wavenumbers are often scaled to better match experimental results, and total energy distribution (TED) analysis is used to assign vibrational modes nih.gov. DFT calculations have also been used to verify the vibrational modes of phenylboronic acid terminated alkane thiol monolayers on gold surfaces, showing good agreement between the calculated and experimental infrared spectra nist.gov.

The ¹H and ¹³C NMR chemical shifts can be computed using methods like the gauge-invariant atomic orbital (GIAO) method nih.gov. For 3-fluorophenylboronic acid, these calculations showed good agreement with experimental spectra recorded in a DMSO solution nih.gov. Computational NMR and FTIR spectra have also been analyzed for intermediates in the CO₂ hydration reaction catalyzed by boronic acids rsc.org.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. For phenylboronic acid hydrate, MD simulations can reveal details about the hydration structure and dynamics. Initial configurations of hydrated phenylboronic acid clusters (PBA-Wn) have been generated using classical molecular dynamics before being optimized with higher-level quantum mechanical methods nih.gov. MD simulations have also been used as a basis for calculating the free energy of hydration for the anionic form of phenylboronic acid, PhB(OH)₃⁻ nih.gov. These simulations are crucial for understanding the behavior of phenylboronic acid in aqueous environments, which is relevant to its many applications.

Analysis of Intermolecular Forces and Hydrogen Bonding (e.g., DFT-D3)

The interaction between phenylboronic acid and water is dominated by intermolecular forces, particularly hydrogen bonding. Computational methods are essential for characterizing these interactions. In crystals, phenylboronic acid molecules often form hydrogen-bonded dimers uw.edu.plresearchgate.net. The interaction energies of these dimers can be compared with those of boronic acid-solvent complexes using DFT methods researchgate.net.

The structures of phenylboronic acid-water clusters are stabilized by strong O-H···O and weak C-H···O hydrogen bonds nih.gov. The Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to identify these interactions in the most stable conformers nih.govnih.gov. For example, in the most stable hydrated pentamer (PBA-W5-1), QTAIM analysis reveals the presence of an O···C bond interaction in addition to strong O-H···O hydrogen bonds nih.gov. To accurately account for dispersion forces, which are a key component of the interaction energy, dispersion-corrected DFT functionals like ωB97X-D are often used for geometry optimizations nih.gov. The use of such methods is important for obtaining an accurate description of the intermolecular potential energy surfaces of these hydrated clusters nih.gov.

Electronic Structure Analysis and Reactivity Predictions (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is key to understanding its reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability nih.gov.

For phenylboronic acids, theoretical studies of HOMO and LUMO energies have shown that the LUMO energies of corresponding boronates are significantly lower than those of commonly used carbonate electrolytes, suggesting their potential as electrolyte additives researchgate.net. The HOMO and LUMO energies, along with other electronic properties, have been calculated for derivatives like 3-fluorophenylboronic acid to understand its reactivity nih.gov. Such analyses help in predicting how the molecule will interact with other species, which is fundamental to its role in various chemical and biological processes ossila.comalrasheedcol.edu.iq. Natural Bond Orbital (NBO) analysis is another technique used to better understand the delocalization of electron density from donor to acceptor orbitals within the hydrated compound nih.govnih.gov.

Advanced Applications in Chemical Biology and Bioconjugation Chemistry

Reversible Covalent Binding to Diol-Containing Biomolecules

The cornerstone of phenylboronic acid's utility in biological contexts is its reaction with cis-diol-containing biomolecules, such as carbohydrates, glycoproteins, and ribonucleosides, to form five- or six-membered cyclic boronate esters. This interaction is a dynamic covalent bond, meaning it forms and breaks in aqueous solution, a property that is highly advantageous for applications requiring reversible binding.

The interaction between phenylboronic acid and diols is unique in supramolecular chemistry as it involves the reversible formation of covalent bonds. Phenylboronic acid generally exhibits a higher affinity for cis-diols on five-membered rings (furanoses) and in linear structures compared to those on six-membered rings (pyranoses). This preference is significant because many biologically important cell-surface carbohydrates are composed of six-membered pyranose rings. However, certain structural modifications to the phenylboronic acid molecule can enhance its affinity for these challenging targets.

The binding affinity is also highly dependent on pH. The trigonal, uncharged form of phenylboronic acid is in equilibrium with its anionic, tetrahedral boronate form. The tetrahedral form is more reactive towards diols. Since the pKa of typical phenylboronic acids is around 8-9, the formation and stability of the boronate ester complex are generally favored at pH values above the pKa. Research has shown that the optimal pH for binding is influenced by the pKa of both the boronic acid and the diol. It is a common misconception that boronic acids with lower pKa values always show greater binding affinities for diols; the relationship is more complex and multifactorial.

Factors influencing the stability and affinity of these complexes include:

Diol structure: The dihedral angle and steric hindrance of the diol play a crucial role.

Electronic effects: Substituents on the phenyl ring can alter the acidity of the boronic acid.

Adjacent functional groups: Anionic groups adjacent to the diol can destabilize the complex.

The table below summarizes the apparent association constants (Ka) for phenylboronic acid with various biologically relevant diols, illustrating its binding preferences.

| Diol Compound | Apparent Association Constant (Ka) in M-1 |

| D-Fructose | ~4365 |

| D-Glucose | ~5-110 |

| D-Sorbitol | Higher than D-Fructose |

| Catechol | High affinity |

Note: The binding constants can vary significantly depending on the specific experimental conditions, such as pH and buffer composition.

The kinetic stability of boronate esters is a critical parameter for their application. While thermodynamically stable, these esters can undergo hydrolysis. The rate of this hydrolysis is strongly influenced by pH, with the reaction being considerably accelerated at physiological pH. The stability of the boronate ester is also affected by the structure of both the boronic acid and the diol. For instance, boronic esters derived from bulkier structures tend to be more stable.

Ortho-substituted groups on the phenylboronic acid, such as a formyl group in 2-formylphenylboronic acid, can introduce internal hydrogen bonding that stabilizes the tetrahedral boronate form. This stabilization not only improves diol affinity but also enhances the hydrolytic stability of the resulting boronate ester. The kinetics of boronate ester formation and hydrolysis are dynamic processes, and understanding these rates is essential for designing effective bioconjugation strategies and responsive materials.

Boron-Enabled Bioconjugation Strategies

The unique reactivity of the boronic acid moiety has been harnessed to develop a range of bioconjugation techniques. These strategies leverage the formation of not only boron-oxygen (B-O) bonds with diols but also boron-nitrogen (B-N) bonds with amines, enabling the labeling and modification of proteins, peptides, and other biomolecules.

The formation of boronate esters with diols is a prime example of dynamic covalent chemistry, where the bonds are continuously forming and breaking at equilibrium. This reversibility is key to creating stimuli-responsive systems, such as hydrogels for drug delivery that release their payload in response to changes in pH or the presence of a specific sugar.

Beyond B-O bonds, the formation of B-N bonds has expanded the bioconjugation toolkit. A notable strategy involves the reaction of an ortho-carbonyl phenylboronic acid, such as 2-formylphenylboronic acid (2-FPBA), with an amine-containing biomolecule. This reaction forms an iminoboronate, a structure stabilized by a dative bond between the imine nitrogen and the boron atom. This intramolecular B-N coordination significantly enhances the thermodynamic stability of the imine compared to simple imines, which are often unstable in aqueous environments. This chemistry allows for the rapid and reversible labeling of biological amines, such as the lysine (B10760008) residues on proteins, at neutral pH.

While the reversibility of boronate esters is advantageous for many applications, stable bioconjugates are often required for others, such as in the development of antibody-drug conjugates or for permanent protein labeling. Efforts to enhance the stability of these linkages have focused on optimizing both the boronic acid and its binding partner.

One successful approach involves the use of salicylhydroxamic acid (SHA) as a high-affinity ligand for phenylboronic acid. The complex formed between phenylboronic acid and SHA exhibits high hydrolytic stability at physiological pH, with an association constant in the range of 104 M-1. This robust interaction has been used for the stable immobilization of proteins on surfaces for applications like affinity chromatography.

Research on Phenylboronic Acid-Based Chemosensors and Biosensors

The ability of phenylboronic acid to bind selectively to diols has made it a cornerstone in the development of chemosensors and biosensors, particularly for the detection of carbohydrates. mdpi.com These sensors are crucial for applications ranging from clinical diagnostics, such as monitoring blood glucose levels in diabetic patients, to fundamental biological research.

The general principle of these sensors involves coupling a phenylboronic acid recognition element to a signal transducer. When the phenylboronic acid binds to its target diol, it triggers a change in the transducer, which generates a measurable signal, such as a change in color (colorimetric) or light emission (fluorescent).

Fluorescent Sensors: Many sensors incorporate a fluorophore. The binding event modulates the fluorescence properties of the molecule through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). For example, a sensor might be designed where the fluorescence is "off" in the absence of glucose. Upon binding glucose, a conformational change occurs that turns the fluorescence "on," providing a direct readout of the glucose concentration. mdpi.com Diboronic acid-based sensors have been developed to improve selectivity for glucose over other sugars like fructose (B13574). nih.gov

Electrochemical Sensors: Phenylboronic acid can also be integrated into electrochemical sensing platforms. researchgate.net In these systems, the boronic acid is typically immobilized on an electrode surface. The binding of a charged analyte or the change in charge upon boronate ester formation can be detected through various electrochemical techniques, such as potentiometry or voltammetry. researchgate.net These sensors offer advantages in terms of miniaturization and cost-effectiveness. nih.govresearchgate.net

The table below highlights different types of phenylboronic acid-based sensors and their detection principles.

| Sensor Type | Transducer | Detection Principle | Target Analyte Example |

| Fluorescent | Fluorophore (e.g., Anthracene, Pyrene) | Change in fluorescence intensity or wavelength upon diol binding (PET, FRET, ICT). mdpi.comrsc.org | Glucose, Fructose |